N-(3,4-dimethoxybenzyl)-N-(pyridin-2-yl)benzamide
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Overview
Description
N-[(3,4-DIMETHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE is a synthetic organic compound characterized by the presence of a benzamide core structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, featuring both methoxy and pyridinyl groups, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-DIMETHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE typically involves the reaction of 3,4-dimethoxybenzylamine with 2-pyridinecarboxylic acid chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction conditions, leading to consistent product quality. Solvent recycling and waste minimization strategies are also employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-DIMETHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[(3,4-DIMETHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of N-[(3,4-DIMETHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy and pyridinyl groups facilitate binding to active sites, leading to inhibition or modulation of biological pathways. For example, it may inhibit the activity of certain kinases or modulate the function of neurotransmitter receptors .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)prop-2-enone
Uniqueness
N-[(3,4-DIMETHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its combination of methoxy and pyridinyl groups, which confer distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications, distinguishing it from other benzamide derivatives .
Properties
Molecular Formula |
C21H20N2O3 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C21H20N2O3/c1-25-18-12-11-16(14-19(18)26-2)15-23(20-10-6-7-13-22-20)21(24)17-8-4-3-5-9-17/h3-14H,15H2,1-2H3 |
InChI Key |
CBXMUJKCVHZNKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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